5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is part of the pyridoazepine family, which is characterized by a fused ring system containing both nitrogen and carbon atoms. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility and stability.
Preparation Methods
The synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet higher demand and ensure consistent quality .
Chemical Reactions Analysis
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and autoimmune diseases.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride can be compared with other similar compounds, such as:
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
6,7-dihydro-5H-pyrido[2,3-c]pyridazine: Another related compound with potential biological activities, used in similar research applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C10H13Cl2N3 |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;;/h1-2,12H,3-6H2;2*1H |
InChI Key |
HLEJHKFISMWPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)C#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.